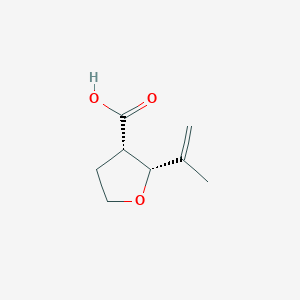

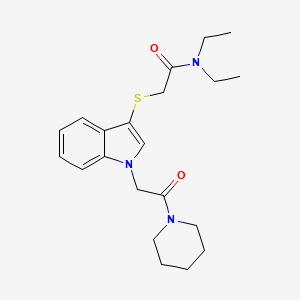

(2R,3S)-Acide 2-prop-1-én-2-yloxolane-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the process of creating the compound. This could involve retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Mécanisme D'action

The mechanism of action of (R,S)-POC is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael additions and aldol reactions.

Biochemical and Physiological Effects

There is limited information on the biochemical and physiological effects of (R,S)-POC. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.

Avantages Et Limitations Des Expériences En Laboratoire

(R,S)-POC has several advantages as a chiral synthon. It is readily available, easy to handle, and can be synthesized in high yield and enantiomeric purity. However, it has some limitations, such as its limited solubility in common organic solvents and its sensitivity to air and moisture.

Orientations Futures

There are several future directions for the research and development of (R,S)-POC. One direction is to explore its potential as a building block in the synthesis of new natural products and pharmaceuticals. Another direction is to investigate its mechanism of action and its potential as a catalyst in various chemical reactions. Finally, there is a need to develop new synthetic methods for (R,S)-POC that are more efficient and environmentally friendly.

Conclusion

In conclusion, (R,S)-POC is a versatile chiral synthon that has been widely used in organic synthesis. It has several advantages as a building block in the synthesis of various natural products and pharmaceuticals. However, there is limited information on its mechanism of action and its biochemical and physiological effects. There are several future directions for the research and development of (R,S)-POC, including exploring its potential as a catalyst and developing new synthetic methods.

Méthodes De Synthèse

(R,S)-POC can be synthesized by the reaction of ethyl 2-bromo-2-methylpropionate with diethyl oxalate in the presence of sodium ethoxide. The resulting intermediate is then treated with sodium hydride and allyl bromide to yield (R,S)-POC in high yield and enantiomeric purity.

Applications De Recherche Scientifique

- (2R,3S)-Acide isocitrique est un intermédiaire du cycle de l'acide tricarboxylique (TCA), qui joue un rôle crucial dans la respiration cellulaire. Il participe à la production d'énergie en facilitant la conversion du citrate en isocitrate. Les chercheurs étudient sa régulation et son impact sur les voies métaboliques, en particulier chez les organismes aérobies .

- Des preuves émergentes suggèrent que (2R,3S)-l'acide isocitrique peut avoir un potentiel thérapeutique. Il pourrait être utilisé pour la prévention et le traitement de certaines maladies. Les recherches se concentrent sur ses effets sur la santé cellulaire, le stress oxydatif et l'inflammation .

- Les conditions de culture, la régulation enzymatique et les mécanismes de surproduction d'acides sont étudiés pour optimiser les processus de production .

- Les chercheurs étudient son potentiel en tant que bloc de construction pour les produits chimiques et les matériaux bio-sourcés .

- Il peut contribuer à la résilience, à l'adaptation et à la croissance des plantes dans des conditions environnementales difficiles .

Régulation métabolique et cycle de l'acide tricarboxylique

Santé et maladie

Production microbienne

Biotechnologie et bioprocédés

Agriculture et physiologie végétale

Chimie analytique et dosages enzymatiques

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHZCJXTRNHKPJ-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1[C@H](CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2458706.png)

![2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide](/img/structure/B2458717.png)

![N-(2-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2458720.png)

amino}propanoate](/img/structure/B2458725.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)